Cas no 2248309-67-1 (Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate)

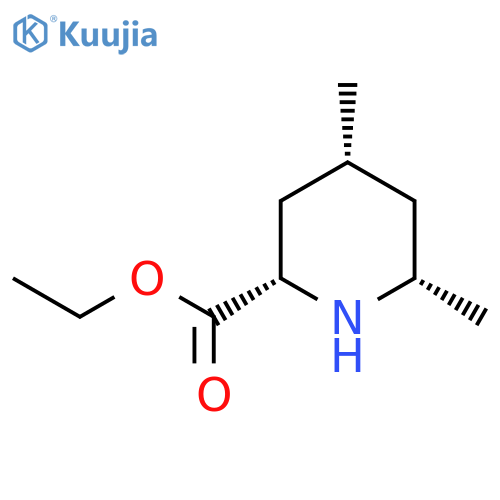

2248309-67-1 structure

商品名:Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate

Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248309-67-1

- EN300-6510782

- rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate

- Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate

-

- インチ: 1S/C10H19NO2/c1-4-13-10(12)9-6-7(2)5-8(3)11-9/h7-9,11H,4-6H2,1-3H3/t7-,8+,9+/m1/s1

- InChIKey: QXCZRLKOTTUGNG-VGMNWLOBSA-N

- ほほえんだ: O(CC)C([C@@H]1C[C@H](C)C[C@H](C)N1)=O

計算された属性

- せいみつぶんしりょう: 185.141578849g/mol

- どういたいしつりょう: 185.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6510782-0.1g |

rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate |

2248309-67-1 | 0.1g |

$943.0 | 2023-05-31 | ||

| Enamine | EN300-6510782-0.05g |

rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate |

2248309-67-1 | 0.05g |

$900.0 | 2023-05-31 | ||

| Enamine | EN300-6510782-2.5g |

rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate |

2248309-67-1 | 2.5g |

$2100.0 | 2023-05-31 | ||

| Enamine | EN300-6510782-10.0g |

rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate |

2248309-67-1 | 10g |

$4606.0 | 2023-05-31 | ||

| Enamine | EN300-6510782-0.25g |

rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate |

2248309-67-1 | 0.25g |

$985.0 | 2023-05-31 | ||

| Enamine | EN300-6510782-5.0g |

rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate |

2248309-67-1 | 5g |

$3105.0 | 2023-05-31 | ||

| Enamine | EN300-6510782-0.5g |

rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate |

2248309-67-1 | 0.5g |

$1027.0 | 2023-05-31 | ||

| Enamine | EN300-6510782-1.0g |

rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate |

2248309-67-1 | 1g |

$1070.0 | 2023-05-31 |

Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

2248309-67-1 (Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate) 関連製品

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量